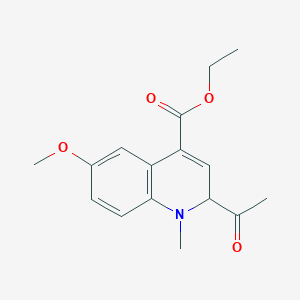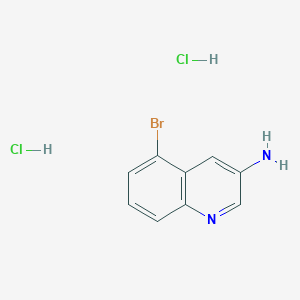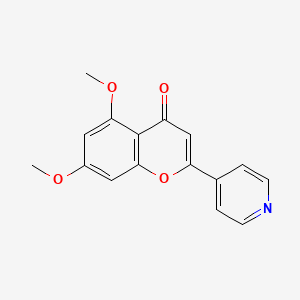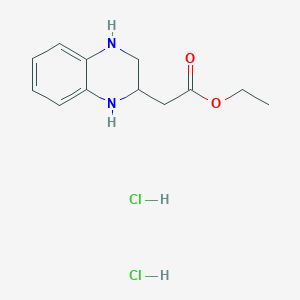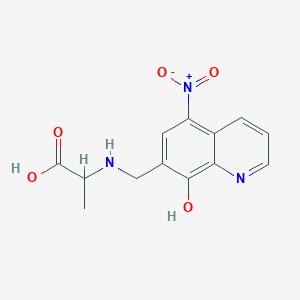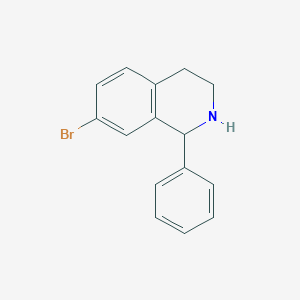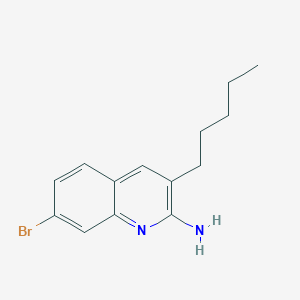
1H-Indole-3-acetic acid, 2-chloro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, combines the indole structure with a chloro and phenyl substitution, which may enhance its biological activity and chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling and gene expression. The compound’s structure allows it to bind to enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
1H-Indole-3-carbaldehyde: Used as a precursor in organic synthesis.
5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties
The uniqueness of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- lies in its specific substitutions, which may enhance its biological activity and chemical stability compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
63793-61-3 |
|---|---|
Molekularformel |
C16H12ClNO2 |
Molekulargewicht |
285.72 g/mol |
IUPAC-Name |
2-(2-chloro-1-phenylindol-3-yl)acetic acid |
InChI |
InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI-Schlüssel |
VQBVHVQOXIDVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
